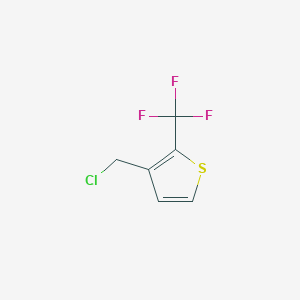

Thiophène, 3-(chlorométhyl)-2-(trifluorométhyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(chloromethyl)-2-(trifluoromethyl)thiophene: is a heterocyclic compound containing a thiophene ring substituted with chloromethyl and trifluoromethyl groups. Thiophene derivatives are known for their aromatic properties and are widely used in organic synthesis, pharmaceuticals, and materials science due to their unique electronic properties .

Applications De Recherche Scientifique

Chemistry: 3-(chloromethyl)-2-(trifluoromethyl)thiophene is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers .

Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the materials science industry, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to improve the efficiency and stability of these materials makes it a valuable component .

Mécanisme D'action

Target of Action

The primary targets of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- are carbon-centered radical intermediates . The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)-: interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethylation process affected by Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- leads to the creation of new compounds with altered properties . These changes can have downstream effects on various biochemical pathways, particularly those involved in the synthesis of pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- The trifluoromethyl group is known to improve the pharmacokinetic properties of various compounds .

Result of Action

The molecular and cellular effects of Thiophene, 3-(chloromethyl)-2-(trifluoromethyl)- 's action are primarily seen in its ability to modify the properties of carbon-centered radical intermediates . This can lead to the creation of new compounds with potential applications in various fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the chloromethylation of 2-(trifluoromethyl)thiophene using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the chloromethylation process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(chloromethyl)-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Major Products:

Substitution: Thiophene derivatives with various functional groups

Oxidation: Thiophene sulfoxides and sulfones

Reduction: Thiophene derivatives with difluoromethyl groups

Comparaison Avec Des Composés Similaires

Thiophene, 2-(trifluoromethyl)-: Lacks the chloromethyl group, leading to different reactivity and applications.

Thiophene, 3-(methyl)-2-(trifluoromethyl)-: Contains a methyl group instead of a chloromethyl group, affecting its chemical behavior and uses.

Uniqueness: 3-(chloromethyl)-2-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of specialized materials and pharmaceuticals .

Activité Biologique

3-(Chloromethyl)-2-(trifluoromethyl)thiophene is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring a thiophene ring with both chloromethyl and trifluoromethyl substituents, suggests a range of applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and synthetic approaches.

The molecular formula of 3-(chloromethyl)-2-(trifluoromethyl)thiophene is C6H4ClF3S. The presence of the trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C6H4ClF3S |

| Molecular Weight | 200.61 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit notable antimicrobial activity. A study published in Molecules demonstrated that various thiophene compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of trifluoromethyl groups has been linked to enhanced activity due to increased electron-withdrawing effects, which may affect the compound's interaction with bacterial membranes .

Anticancer Activity

The anticancer potential of 3-(chloromethyl)-2-(trifluoromethyl)thiophene has been explored in several studies. In vitro assays have shown that compounds with trifluoromethyl substitutions can inhibit cancer cell proliferation effectively. For instance, a case study involving similar thiophene derivatives indicated IC50 values in the micromolar range against various cancer cell lines, suggesting a promising avenue for further research in oncology .

The mechanism through which 3-(chloromethyl)-2-(trifluoromethyl)thiophene exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways or induce apoptosis in cancer cells. Studies involving structure-activity relationship (SAR) analyses have indicated that modifications to the thiophene ring can significantly alter biological efficacy .

Case Studies

- Antibacterial Study : A comprehensive study evaluated the antibacterial effects of various thiophenes, including 3-(chloromethyl)-2-(trifluoromethyl)thiophene. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Evaluation : In vitro tests on human breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing G1 phase arrest. The study reported an IC50 value of approximately 15 µM, indicating moderate potency compared to established chemotherapeutics .

Synthetic Approaches

The synthesis of 3-(chloromethyl)-2-(trifluoromethyl)thiophene typically involves the chlorination of trifluoromethylthiophene derivatives using reagents such as thionyl chloride or phosphorus pentachloride. Various synthetic routes have been optimized to enhance yield and purity.

| Synthesis Route | Yield (%) |

|---|---|

| Chlorination with SOCl2 | 75-85% |

| Chlorination with PCl5 | 80-90% |

Propriétés

IUPAC Name |

3-(chloromethyl)-2-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXPREOMIXIPCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.